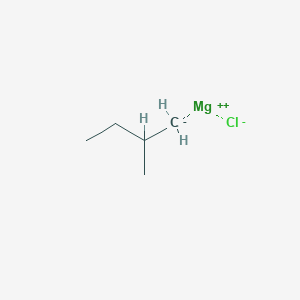

(+)-2-Methylbutylmagnesium chloride

Description

(+)-2-Methylbutylmagnesium chloride is a chiral Grignard reagent characterized by its magnesium-bound alkyl chain with a branched methyl group at the second carbon. This compound is widely utilized in asymmetric organic synthesis for the stereoselective formation of carbon-carbon bonds. Its enantiomeric purity and reactivity profile make it valuable in pharmaceutical and fine chemical industries, particularly in constructing chiral tertiary alcohols and ketones . The compound is typically prepared via the reaction of 2-methyl-1-chlorobutane with magnesium metal in anhydrous ether or tetrahydrofuran (THF), requiring strict exclusion of moisture and oxygen to prevent decomposition.

Key physicochemical properties include:

- Solubility: Highly soluble in ethers (e.g., THF, diethyl ether) but insoluble in hydrocarbons.

- Reactivity: Reacts vigorously with protic solvents, releasing methane gas.

- Stability: Degrades upon exposure to air or moisture, forming magnesium hydroxide and alkane byproducts.

Properties

IUPAC Name |

magnesium;2-methanidylbutane;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11.ClH.Mg/c1-4-5(2)3;;/h5H,2,4H2,1,3H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPTZOBZPKVEAE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)[CH2-].[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32115-62-1 | |

| Record name | 32115-62-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (+)-2-Methylbutylmagnesium chloride typically involves the reaction of 2-methylbutyl chloride with magnesium metal in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:

2-Methylbutyl chloride+Mg→(+)-2-Methylbutylmagnesium chloride

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and the removal of by-products further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(+)-2-Methylbutylmagnesium chloride undergoes several types of chemical reactions, including:

Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

Substitution Reactions: It can replace halides in organic compounds, forming new carbon-carbon bonds.

Reduction Reactions: It can reduce certain functional groups, such as nitriles, to amines.

Common Reagents and Conditions

The reactions involving this compound typically require anhydrous conditions and are often conducted at low temperatures to control the reactivity of the Grignard reagent. Common reagents include carbonyl compounds, halides, and nitriles. The major products formed from these reactions are alcohols, substituted hydrocarbons, and amines.

Scientific Research Applications

Chemistry

In chemistry, (+)-2-Methylbutylmagnesium chloride is used as a key reagent in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it invaluable in the construction of various chemical structures.

Biology and Medicine

In biological and medical research, this compound is used to synthesize intermediates for pharmaceuticals

Industry

In the industrial sector, this compound is employed in the production of polymers and other materials. Its role in the synthesis of monomers and other building blocks is crucial for the manufacture of high-performance materials.

Mechanism of Action

The mechanism of action of (+)-2-Methylbutylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in other molecules. This nucleophilic addition is facilitated by the partial negative charge on the carbon atom, which is stabilized by the magnesium ion. The molecular targets typically include carbonyl groups, halides, and nitriles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Comparison with Similar Compounds

Comparison with Similar Grignard Reagents

The reactivity, selectivity, and stability of (+)-2-methylbutylmagnesium chloride can be contextualized by comparing it to structurally related organomagnesium compounds. Below is a detailed analysis:

Structural Analogues

| Compound | Structure | Reactivity (vs. Electrophiles) | Stability in THF | Stereoselectivity | Key Applications |

|---|---|---|---|---|---|

| (+)-2-MethylbutylMgCl | Branched alkyl chain | Moderate | High (0–5°C) | High (R-config) | Chiral alcohols |

| n-Butylmagnesium chloride | Linear alkyl chain | High | Moderate | Low | General alkylation |

| tert-Butylmagnesium bromide | Highly branched | Low | High (RT) | Moderate | Hindered ketones |

| Isopropylmagnesium chloride | Short branched chain | High | Low (prone to β-hydride elimination) | Moderate | Alkenes synthesis |

Key Observations :

Reactivity Trends :

- Linear alkyl Grignards (e.g., n-butyl) exhibit higher nucleophilicity due to reduced steric hindrance, whereas branched analogs like (+)-2-methylbutylMgCl show moderated reactivity, favoring controlled reactions with sensitive electrophiles .

- Steric shielding in (+)-2-methylbutylMgCl reduces side reactions (e.g., over-addition to esters), enhancing selectivity in multi-step syntheses.

Thermal Stability :

- Branched Grignard reagents, including (+)-2-methylbutylMgCl, demonstrate superior stability in THF at low temperatures compared to linear counterparts, which may decompose via β-hydride elimination at higher temperatures .

Stereoselectivity: The chiral center in (+)-2-methylbutylMgCl enables enantioselective additions to ketones (e.g., up to 95% ee in aryl ketone alkylation), outperforming non-chiral analogs like n-butylMgCl .

Mechanistic Insights from Research

- Kinetic vs. Thermodynamic Control : Studies indicate that (+)-2-methylbutylMgCl favors kinetic control in aldol reactions due to its bulky structure, whereas linear Grignard reagents follow thermodynamic pathways .

- Solvent Effects: In THF, the Schlenk equilibrium shifts toward the more reactive monomeric form of (+)-2-methylbutylMgCl, contrasting with aggregated species observed in less polar solvents like diethyl ether.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.